Structural Identity and Target Class Assignment vs. 4-Tert-butylphenyl and 2,3-Dihydrobenzofuranyl Analogs
The target compound features a 3-methoxyphenylsulfonyl substituent on the azetidine ring, which distinguishes it from the 4-tert-butylphenyl analog (CAS 2310140-41-9, MW 322.5) and the 2,3-dihydrobenzofuranyl analog (CAS 2320576-50-7, MW 308.4) . The 3-methoxy group is a known pharmacophoric element in 5-HT₂A receptor ligands, contributing to hydrogen-bonding interactions and steric effects that influence receptor binding, as described in the general class of 1,3-disubstituted azetidine 5-HT₂A antagonists [1]. The compound's 3-methoxyphenylsulfonyl group offers distinct electronic and steric properties compared to the bulky tert-butyl or rigid dihydrobenzofuranyl groups, which may result in a differentiated binding profile within the 5-HT₂A receptor chemotype, although direct binding data for this specific compound are not publicly available [1].
| Evidence Dimension | Structural substituent identity (aryl group on sulfonamide) and target class association |
|---|---|
| Target Compound Data | 3-Methoxyphenylsulfonyl group; C₁₄H₂₀N₂O₃S; MW 296.39; SMILES: COc1cccc(S(=O)(=O)N2CC(N3CCCC3)C2)c1 |
| Comparator Or Baseline | 1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine (CAS 2310140-41-9), C₁₇H₂₆N₂O₂S, MW 322.5; 1-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrrolidine (CAS 2320576-50-7), C₁₅H₂₀N₂O₃S, MW 308.4 |
| Quantified Difference | ΔMW = -26.1 g/mol vs. tert-butyl analog; ΔMW = -12.0 g/mol vs. dihydrobenzofuranyl analog. Substituent lipophilicity and H-bond capacity differ but are not individually quantified in published sources. |
| Conditions | Structural comparison based on chemical formula and patent class assignment; no biological assay context for direct target engagement by this exact compound [1] |
Why This Matters
The distinct structural identity means that this compound cannot be substituted by the tert-butyl or dihydrobenzofuranyl analogs without altering critical molecular recognition features with protein targets, directly impacting SAR studies and lead optimization programs.
- [1] Patent US7094777B2. 5-HT receptor ligands. Justia Patents. Available at: https://patents.justia.com/patent/7094777 View Source
